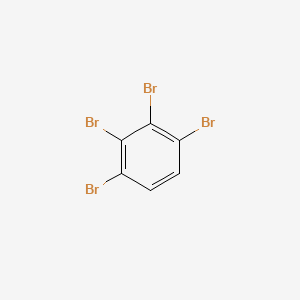![molecular formula C9H8Br2N2O B13676512 6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13676512.png)
6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that contains both bromine and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine typically involves the bromination of a pyrazolo[1,5-a]pyridine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrazolo[1,5-a]pyridine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated pyrazolo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)pyridine: A simpler analog with similar bromine functionality but lacking the pyrazolo[1,5-a]pyridine core.
6-Bromo-2,2’-bipyridine: Contains a similar bromine substitution but with a bipyridine structure.
Uniqueness
6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine is unique due to its combination of bromine and methoxy groups on a pyrazolo[1,5-a]pyridine scaffold. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C9H8Br2N2O |
|---|---|
Molekulargewicht |
319.98 g/mol |
IUPAC-Name |
6-bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8Br2N2O/c1-14-8-2-7(11)5-13-9(8)6(3-10)4-12-13/h2,4-5H,3H2,1H3 |
InChI-Schlüssel |
IOERGKJPHXWIJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CN2C1=C(C=N2)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)


![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)


![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
![5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13676479.png)



